

# 2-Chloro-6-(4-fluorophenoxy)pyridine: A Versatile Halogenated Pyridine Scaffold

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## Compound of Interest

**Compound Name:** 2-Chloro-6-(4-fluorophenoxy)pyridine

**CAS No.:** 1090916-41-8

**Cat. No.:** B2681960

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## Executive Summary

**2-Chloro-6-(4-fluorophenoxy)pyridine** (Molecular Formula:  $C_{11}H_7ClFNO$ ) is a disubstituted pyridine derivative characterized by a 2,6-substitution pattern.[1] It serves as a critical electrophilic building block in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) and phytoene desaturase (PDS) inhibiting herbicides. Its structural utility lies in the differential reactivity of the remaining chlorine atom, allowing for sequential nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling reactions.[2]

## Chemical Identity & Properties

### Nomenclature and Identifiers

Property	Detail
IUPAC Name	2-Chloro-6-(4-fluorophenoxy)pyridine
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClFNO
Molecular Weight	223.63 g/mol
CAS Number	Not widely indexed in public registries; Search via SMILES/InChI
SMILES	<chem>Fc1ccc(Oc2cccc(Cl)n2)cc1</chem>
InChI Key	InChI=1S/C11H7ClFNO/c12-10-3-1-2-11(13-10)14-9-6-4-8(15)5-7-9/h1-7H

## Predicted Physical Properties

- Physical State: Off-white to pale yellow solid or viscous oil (dependent on purity/polymorph).
- Melting Point: ~45–60 °C (Estimated based on 2-chloro-6-phenoxy pyridine analogs).
- Solubility: Soluble in dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Insoluble in water.
- LogP: ~3.4 (Lipophilic).

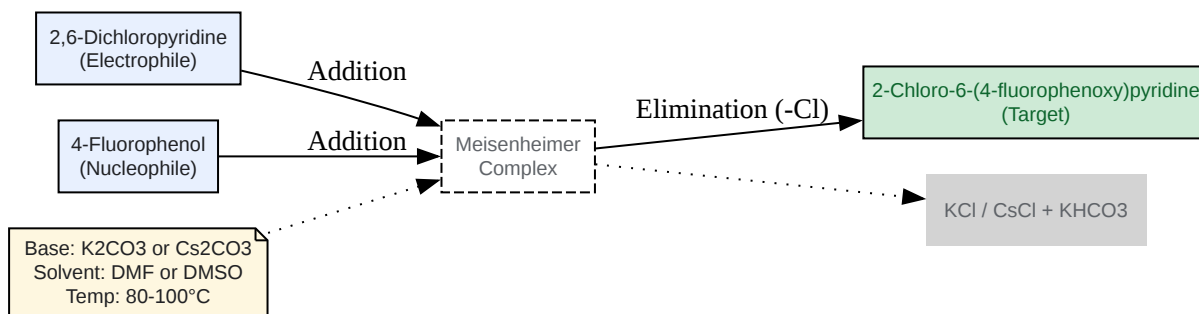
## Synthetic Methodology

The synthesis of **2-chloro-6-(4-fluorophenoxy)pyridine** is achieved through a controlled Nucleophilic Aromatic Substitution (

) . The reaction utilizes the symmetry of 2,6-dichloropyridine to introduce the phenoxy group while retaining the second chlorine for future functionalization.

## Reaction Scheme

The synthesis involves the coupling of 2,6-dichloropyridine with 4-fluorophenol in the presence of a weak base.



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Figure 1: Synthetic pathway for **2-chloro-6-(4-fluorophenoxy)pyridine** via

## Detailed Experimental Protocol

Objective: Synthesis of **2-chloro-6-(4-fluorophenoxy)pyridine** on a 10 mmol scale.

- Preparation:
  - Charge a dry 50 mL round-bottom flask with 2,6-dichloropyridine (1.48 g, 10.0 mmol) and 4-fluorophenol (1.12 g, 10.0 mmol).
  - Add anhydrous DMF (15 mL) or DMSO (10 mL).
  - Add Potassium Carbonate ( ) (2.07 g, 15.0 mmol, 1.5 eq) or Cesium Carbonate ( ) (for faster kinetics).
- Reaction:
  - Heat the mixture to 80–100 °C under an inert atmosphere ( or Ar) with vigorous stirring.

- Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The reaction typically completes in 4–12 hours.
- Note: Higher temperatures (>120 °C) may lead to bis-substitution (formation of 2,6-bis(4-fluorophenoxy)pyridine).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).
  - Wash the organic phase with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
  - Dry over anhydrous \_\_\_\_\_, filter, and concentrate in vacuo.
- Purification:
  - Purify the crude residue via flash column chromatography on silica gel (Eluent: 0–10% Ethyl Acetate in Hexanes).
  - Yield: Expect 75–90%.

## Mechanism of Action & Reactivity[5]

### Nucleophilic Aromatic Substitution ( )

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The chlorine atoms at positions 2 and 6 further withdraw electron density, activating these positions toward nucleophilic attack.

- Addition: The phenoxide ion (generated from 4-fluorophenol and base) attacks the C-2 position of the pyridine ring.
- Stabilization: The negative charge is delocalized onto the ring nitrogen (Meisenheimer complex).

- Elimination: Chloride acts as a leaving group, restoring aromaticity.

## Regioselectivity

Since 2,6-dichloropyridine is symmetrical, the first substitution can occur at either chlorine with equal probability.<sup>[2]</sup> However, the introduction of the electron-donating phenoxy group (via resonance) slightly deactivates the ring toward a second substitution, allowing for the isolation of the mono-substituted product if stoichiometry is controlled (1:1 ratio).

## Applications in Drug Discovery & Agrochemicals

This scaffold serves as a "privileged structure" in medicinal chemistry, linking two aromatic systems via an ether bridge.

### Kinase Inhibitor Design

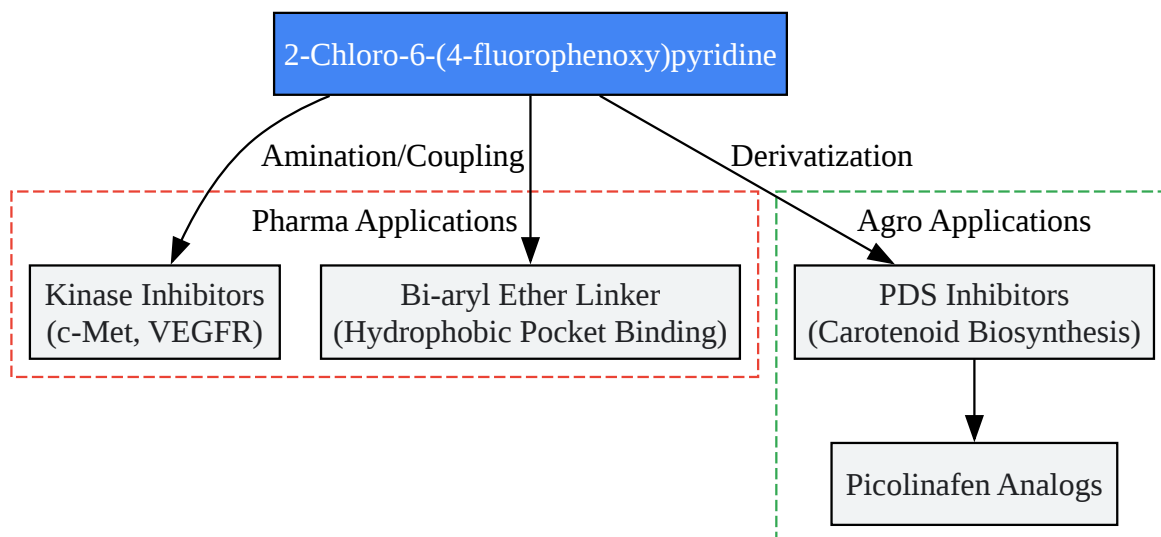
The 2-chloro-6-phenoxy pyridine motif mimics the hinge-binding region or hydrophobic pocket interactions in several kinase inhibitors.

- c-Met Inhibitors: The pyridine nitrogen can accept hydrogen bonds, while the fluorophenoxy group occupies the hydrophobic back-pocket.
- Synthesis Utility: The remaining chlorine at position 2 is highly reactive for Suzuki-Miyaura coupling (to add aryl groups) or Buchwald-Hartwig amination (to add amino motifs).

### Agrochemical Intermediates

The structure is analogous to the ether linkage found in Picolinafen and Diflufenican (herbicides).

- PDS Inhibition: These compounds inhibit phytoene desaturase, a key enzyme in carotenoid biosynthesis, leading to bleaching in target weeds.



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Figure 2: Downstream applications of the scaffold in pharmaceutical and agrochemical synthesis.

## Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral data:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 7.65 (t, 1H, Pyridine H-4)
  - 7.10–7.05 (m, 4H, Phenoxy Ar-H)
  - 6.95 (d, 1H, Pyridine H-3/5)
  - 6.75 (d, 1H, Pyridine H-5/3)
  - Note: The pyridine protons (H-3 and H-5) will appear as doublets, while the H-4 proton is a triplet. The para-fluorophenoxy protons often appear as a tight multiplet.
- $^{13}\text{C}$  NMR: Distinct signals for the C-F coupling (

) in the phenoxy ring and the C-Cl / C-O carbons in the pyridine ring.

- Mass Spectrometry (ESI/GC-MS):
  - Parent ion
  - Distinctive 3:1 Chlorine isotope pattern ( ) at m/z 223/225.

## Safety and Handling

- Hazard Classification: Irritant (Skin, Eye, Respiratory).
- Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
- Storage: Store in a cool, dry place under inert gas. Halogenated pyridines can be sensitive to moisture over prolonged periods.

## References

- Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine
  - Source: BenchChem.[3] "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution."
- Synthesis of Pyridine Ethers (General Protocol)
  - Source: PrepChem. "Synthesis of 2-Chloro-6-methoxycarbonyl-4-(2-chloro-4-trifluoromethylphenoxy)-pyridine."
  - URL:[[Link](#)] (Analogous synthesis protocol).
- Kinase Inhibitor Scaffolds
  - Source: National Institutes of Health (NIH) - PubMed.
  - URL:[[Link](#)]

- Agrochemical Intermediates (Picolinafen/Diflufenican Context)
  - Source: PubChem. "2-(2-Chloro-6-fluorophenoxy)
  - URL:[[Link](#)]

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